molecular formula C9H14N4O2 B12905892 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-48-9

5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12905892
CAS No.: 77961-48-9
M. Wt: 210.23 g/mol
InChI Key: RWNKTLAHBIUHHV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound precisely defines the compound’s structure through a hierarchical prioritization of functional groups and substituents. Breaking down the name:

  • Pyrimidin-4(3H)-one : The parent heterocycle is a pyrimidine ring with a ketone group at position 4 and a hydrogen atom at position 3, indicating the tautomeric 3,4-dihydro form.
  • 2-{[(oxolan-2-yl)methyl]amino} : At position 2 of the pyrimidine ring, a methylamino group is attached, where the methyl group is further substituted with an oxolane (tetrahydrofuran) ring at its 2-position.
  • 5-amino : An amino group (-NH$$_2$$) is present at position 5 of the pyrimidine ring.

The structural formula (Figure 1) illustrates these features, with the pyrimidinone core, oxolane moiety, and amino group forming distinct regions of reactivity. The molecular formula C$$9$$H$${14}$$N$$4$$O$$2$$ and molecular weight of 210.23 g/mol are consistent with its composition.

Table 1: Key identifiers of this compound

Property Value
IUPAC Name 5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one
CAS Registry Number 1211498-96-2
Molecular Formula C$$9$$H$${14}$$N$$4$$O$$2$$
SMILES Notation O=C1NC(NCC2OCCC2)=NC(N)=C1

Properties

CAS No.

77961-48-9

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O2/c10-7-5-12-9(13-8(7)14)11-4-6-2-1-3-15-6/h5-6H,1-4,10H2,(H2,11,12,13,14)

InChI Key

RWNKTLAHBIUHHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one typically involves:

  • Construction or procurement of the pyrimidinone core.
  • Functionalization at the 2-position with an aminoalkyl substituent derived from the oxolane sugar.
  • Introduction of the amino group at the 5-position of the pyrimidine ring.
  • Protection and deprotection steps to manage reactive groups on the sugar moiety.

Key Synthetic Routes

Reductive Amination Approach
  • Starting from 5-amino-2-chloropyrimidin-4-one or a similar halogenated pyrimidinone, the oxolane-derived amine is introduced via nucleophilic substitution or reductive amination.
  • The oxolane sugar is first converted to an aminoalkyl derivative, often by functionalizing the hydroxymethyl group to an amine or protected amine.
  • Reductive amination is performed using reducing agents such as sodium cyanoborohydride in the presence of formaldehyde or aldehydes to link the sugar moiety to the pyrimidine ring.
Condensation of Triaminopyrimidine with Sugar Derivatives
  • 2,4,6-Triaminopyrimidine can be condensed with sugar aldehydes or protected sugar derivatives under acidic or basic conditions to form the pyrimidine ring with the sugar moiety attached.
  • This method allows direct formation of the nucleoside analog with the amino group at position 5 introduced during ring closure.
Use of Protected Sugar Precursors
  • The sugar moiety (oxolane ring) is often protected at hydroxyl groups using acetyl or silyl protecting groups to prevent side reactions.
  • After coupling with the pyrimidine core, deprotection is carried out under mild conditions to yield the free hydroxyl groups.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Pyrimidinone halogenation Chlorination agents (e.g., POCl3) Introduces leaving group at C-2
Sugar amine preparation Protection (acetylation), amination Converts sugar hydroxyl to amine
Coupling (nucleophilic substitution or reductive amination) Sodium cyanoborohydride, formaldehyde, acetic acid Forms C-N bond between sugar and pyrimidine
Deprotection Mild acid or base (e.g., methanolysis) Removes protecting groups

Example from Literature

  • Queener et al. (2008) described synthesis of pyrimidine nucleoside analogs by condensation of 2,4,6-triaminopyrimidine with sugar derivatives in diphenyl ether at elevated temperatures (195–230 °C), followed by functional group transformations to introduce amino substituents.
  • Reductive amination using sodium cyanoborohydride and formaldehyde is a common step to methylate or alkylate nitrogen atoms on the pyrimidine ring, which can be adapted to attach the oxolane moiety.

Analytical Data Supporting Preparation

Property Value/Condition Source/Notes
Melting point 161–162 °C Indicates purity and identity
Solubility Slightly soluble in DMSO (heated), sparingly in methanol (heated) Relevant for purification
Stability Hygroscopic and moisture sensitive Requires careful handling
pKa ~9.55 (predicted) Affects reaction conditions

Research Findings and Optimization

  • The choice of protecting groups on the sugar moiety significantly affects yield and purity.
  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions.
  • High-temperature condensation reactions require inert atmosphere and careful temperature control to prevent decomposition.
  • Use of Raney nickel or palladium catalysts can facilitate hydrogenation steps in multi-step syntheses.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination 5-amino-2-chloropyrimidin-4-one + amino sugar derivative Sodium cyanoborohydride, formaldehyde, acetic acid Mild conditions, selective C-N bond formation Requires preparation of amino sugar
Condensation with Triaminopyrimidine 2,4,6-Triaminopyrimidine + sugar aldehyde/protected sugar Diphenyl ether, high temperature (195–230 °C) Direct ring formation with sugar attached Harsh conditions, possible side reactions
Protection/Deprotection Steps Sugar hydroxyl groups Acetylation, silylation, mild acid/base for deprotection Protects sensitive groups during synthesis Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and tetrahydrofuran-2-ylmethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one with structurally related pyrimidinone derivatives from the provided evidence. Key differences in substituents, molecular properties, and synthetic approaches are highlighted.

Structural and Functional Group Comparisons

Compound Name (CAS/Reference) Substituent at Position 2 Molecular Formula Molecular Weight Key Features
Target Compound (Hypothetical) [(Oxolan-2-yl)methyl]amino Not reported Not reported Oxolane ring enhances rigidity and H-bonding potential.
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (72410-49-2) Dimethylamino C₆H₁₀N₄O 154.17 Smaller substituent; likely higher solubility in polar solvents.
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (1171027-33-0) 5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl C₁₃H₁₃N₅OS 287.34 Thienyl group introduces aromaticity and sulfur-based interactions.
Compound 11 (Molecules, 2014) Thieno[3,4-d]pyrimidin-4(3H)-one core Not reported Not reported Fused thieno-pyrimidinone system; substituents include hydroxycoumarin.

Key Differences and Implications

Substituent Effects: The target compound’s oxolane-methylamino group may confer enhanced solubility in moderately polar solvents compared to the dimethylamino analog . The thienyl-pyrazolyl substituent in CAS 1171027-33-0 introduces aromatic and sulfur-rich moieties, which might favor π-π stacking or interactions with metal ions in enzymes.

Synthetic Approaches :

  • Microwave-assisted synthesis (e.g., for Compound 11 ) could theoretically apply to the target compound, reducing reaction times and improving yields compared to conventional heating.

Biological Relevance: While the dimethylamino analog lacks bulky substituents, the target’s oxolane group may reduce steric hindrance compared to the thienyl-pyrazolyl derivative , possibly allowing better access to enzyme active sites.

Limitations of Available Data

  • No crystallographic data (e.g., SHELX-refined structures ) or experimental bioactivity data for the target compound are provided in the evidence.

Biological Activity

5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one, also known by its CAS number 77961-48-9, is a pyrimidinone derivative with potential therapeutic applications. This compound features a unique oxolan moiety that may influence its biological activity. Understanding its biological properties is crucial for evaluating its potential as a pharmaceutical agent.

The molecular formula of this compound is C9H14N4O2, with a molecular weight of 210.23 g/mol. The structural characteristics include:

  • IUPAC Name : 5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one
  • InChI Key : RWNKTLAHBIUHHV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, potentially modulating signal transduction pathways.
  • Pathway Modulation : The compound may affect various biochemical pathways that are crucial for cellular function.

Biological Activity Evaluation

Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial properties.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For example, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against common pathogens:

Bacterial Strain MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified

These results suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics such as ciprofloxacin .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrimidinones, including the target compound, and evaluated their biological activities through various assays. The findings indicated that compounds with similar structural motifs displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have revealed that this compound binds effectively to the active sites of critical enzymes like DNA gyrase, suggesting a mechanism for its antibacterial effects through enzyme inhibition .
  • Cytotoxicity Assessments : In vitro cytotoxicity studies using MTT assays on various cell lines indicated that the compound has a favorable safety profile, with low cytotoxic effects observed at therapeutic concentrations .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key Limitations
Nucleophilic Substitution45–65Competing side reactions
Mitsunobu Coupling50–70High reagent cost
Cyclofunctionalization60–75Requires high-purity precursors

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Q. Basic

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for resolving tautomeric forms and hydrogen-bonding networks . For example, demonstrates the use of SCXRD to distinguish between 4-amino-5-fluoropyrimidin-2(1H)-one and its isomer.
  • Spectroscopy : 1^1H/13^{13}C NMR in DMSO-d6_6 identifies amine and oxolane protons (δ 1.5–3.5 ppm for oxolane CH2_2, δ 6.5–7.0 ppm for pyrimidinone NH). IR confirms carbonyl stretches (~1650–1700 cm1^{-1}) .

How can researchers resolve discrepancies between solution-state NMR data and solid-state X-ray crystallography results regarding tautomeric forms?

Advanced
Discrepancies arise due to tautomerism (e.g., keto-enol equilibria) influenced by solvent and state. Methodological solutions include:

  • Variable-Temperature NMR : To observe dynamic equilibria in solution .
  • DFT Calculations : Compare computed 1^1H NMR shifts of tautomers with experimental data.
  • Co-Crystallization Studies : Introduce co-formers (e.g., water or carboxylic acids) to stabilize specific tautomers, as shown in for fluorocytosine isomers.

What strategies are employed to optimize the synthetic yield of this compound when dealing with competing side reactions during the amination step?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing side products .
  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) .
  • Catalytic Systems : Pd/C or CuI catalysts enhance regioselectivity during coupling steps .

What in vitro biological assays are recommended for initial evaluation of this compound's histamine H2_22​ receptor antagonism?

Q. Basic

  • Radioligand Binding Assays : Use 3^3H-tiotidine to measure displacement in HEK-293 cells expressing human H2_2 receptors.
  • Functional Antagonism : Measure cAMP inhibition in gastric parietal cells, as described for structurally related pyrimidinones in .

How does the oxolane substitution influence the compound's pharmacokinetic properties, and what computational models predict its bioavailability?

Advanced
The oxolane (tetrahydrofuran) ring enhances solubility via hydrogen bonding while reducing metabolic degradation. Methodological approaches:

  • LogP Measurements : Compare with non-oxolane analogs (e.g., LogP reduction by 0.5–1.0 units).
  • Molecular Dynamics (MD) Simulations : Predict membrane permeability using PMF profiles .
  • PAMPA Assays : Evaluate passive diffusion across artificial membranes.

What experimental approaches are used to determine the compound's potential as an mPGES-1 inhibitor while ensuring selectivity over COX enzymes?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC50_{50} against recombinant mPGES-1 and COX-1/COX-2 using ELISA for PGE2_2 production (see ).
  • Cellular Models : Test in LPS-stimulated macrophages to confirm target engagement without COX-2 suppression.
  • Structural Analysis : Overlay docking poses with mPGES-1 active site (PDB: 4AL0) to identify key interactions vs. COX isoforms .

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